![molecular formula C15H9BrCl2N2OS B4949644 2-(3-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4949644.png)
2-(3-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-1,3,4-oxadiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which has shown promising results in the development of new drugs and materials.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-1,3,4-oxadiazole is not yet fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or proteins, which could make it useful in the development of new drugs.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-1,3,4-oxadiazole has a range of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-1,3,4-oxadiazole in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not yet fully understood, which could make it difficult to design experiments to test its efficacy.
Future Directions
There are several future directions for research on 2-(3-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-1,3,4-oxadiazole. One area of interest is the development of new drugs based on this compound, particularly for the treatment of inflammatory diseases and cancer. Another area of interest is the use of this compound in the development of new materials, such as polymers and coatings. Finally, further studies are needed to fully understand the mechanism of action of this compound, which could lead to new insights into its potential applications.
Synthesis Methods
The synthesis of 2-(3-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-1,3,4-oxadiazole involves the reaction of 3-bromoaniline with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with thiosemicarbazide and acetic anhydride to form the final product.
Scientific Research Applications
The compound 2-(3-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-1,3,4-oxadiazole has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science.
properties
IUPAC Name |
2-(3-bromophenyl)-5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2N2OS/c16-11-3-1-2-9(6-11)14-19-20-15(21-14)22-8-10-4-5-12(17)7-13(10)18/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQNEASOBPVMNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.